![molecular formula C21H24ClN3O4S B2430300 N1-(4-chlorophenethyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide CAS No. 896266-23-2](/img/structure/B2430300.png)
N1-(4-chlorophenethyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(4-chlorophenethyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide, also known as CPPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CPPO is a potent inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism. In
Scientific Research Applications
Mechanism of Reaction and Photoacid Generation
The study "Mechanism of Reaction and Photoacid Generation of N-Oxysuccinimidoarylsulfonate PAGs: A Laser Flash Photolytic Study" by Ortica, F., et al. (2001) explores the photochemical behavior of N-oxysuccinimidoarylsulfonate photoacid generators (PAGs), including compounds similar to the one , specifically in terms of their photoacid generation pathways and efficiency in the deep UV region. This research is crucial for understanding the reaction mechanisms of these compounds under photoexcitation (Ortica, F., et al., 2001).
Synthesis and Pilot-Plant Applications
Kopach, M., et al. (2010) discuss the synthesis of (2-chlorophenyl)[2-(phenylsulfonyl)pyridin-3-yl]methanone, an intermediate in the manufacture of NK1-II inhibitor LY686017. This study presents a process that achieves high yield and purity, relevant to the manufacturing process of similar complex organic compounds (Kopach, M., et al., 2010).
Inhibitory Mechanisms
Williams, C., and Lawson, J. (1998) investigated the mechanism-based inhibition of monoamine oxidase by similar compounds. Their research provides insights into how these compounds interact with enzymes and their potential therapeutic applications (Williams, C., & Lawson, J., 1998).
Antibacterial and Surface Activity
El-Sayed, R. (2006) explores the synthesis and application of 1,2,4-triazole derivatives, including compounds structurally related to the one , for their antimicrobial activity and potential as surface-active agents (El-Sayed, R., 2006).
Molecular Interaction Studies
Shim, J., et al. (2002) studied the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, shedding light on how similar compounds might interact at a molecular level (Shim, J., et al., 2002).
Synthesis of Pyrrolidine Derivatives
Research by Pojer, P., and Rae, I. (1972) on the synthesis of pyrrolidine derivatives, including the reaction of chlorooxazolinone with various agents, provides insight into the synthetic pathways that could be relevant for the synthesis of compounds similar to "N1-(4-chlorophenethyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide" (Pojer, P., & Rae, I., 1972).
properties
IUPAC Name |
N'-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N-[2-(4-chlorophenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O4S/c22-17-10-8-16(9-11-17)12-13-23-20(26)21(27)24-15-18-5-4-14-25(18)30(28,29)19-6-2-1-3-7-19/h1-3,6-11,18H,4-5,12-15H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPVNBLLDKQCJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(=O)NCCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.